Li⁺ Complex Stability: 15-Crown-5 > Benzo-15-crown-5 > Dibenzo-15-crown-5
In a direct comparative study using ⁷Li NMR, the stability of 1:1 Li⁺ complexes in nitromethane-acetonitrile mixtures followed the order 15C5·Li⁺ > B15C5·Li⁺ > DB15C5·Li⁺ [1]. This trend is attributed to the electron-withdrawing effect and increased rigidity imparted by the benzene rings [2].
| Evidence Dimension | Relative Li⁺ complex stability (qualitative order) |
|---|---|
| Target Compound Data | Lowest stability among the three 15-membered crown ethers tested (15C5, B15C5, DB15C5) |
| Comparator Or Baseline | 15C5 (highest stability); B15C5 (intermediate stability) |
| Quantified Difference | Stability order: 15C5·Li⁺ > B15C5·Li⁺ > DB15C5·Li⁺ |
| Conditions | Binary nitromethane-acetonitrile mixtures, ⁷Li NMR spectroscopy |
Why This Matters
DB15C5 is the least suitable among 15-crown-5 analogs for applications requiring maximum Li⁺ binding affinity; however, this reduced affinity can be advantageous where weaker, more reversible binding is desired.
- [1] Shamsipur, M., Alizadeh, N., Ghasemi, J. A Comparison of Complexation of Li⁺ Ion with Macrocyclic Ligands 15-Crown-5 and Benzo-derivatives in Binary Nitromethane–Acetonitrile Mixtures by Using Lithium-7 NMR Technique and Ab Initio Calculation. Applied Magnetic Resonance, 2011, 40(1), 1-15. View Source
- [2] Pranowo, H.D., Anwar, C. Interaction between Li⁺ Cation with Crown Ethers of Bz15C5, DBz16C5 and DBz18C6: Molecular Modeling Base on MNDO/d Semiempirical Method. Indonesian Journal of Chemistry, 2010, 10(2), 226-232. View Source
